1-(dimethylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Dimethylamino substitution:
Final cyclization and reduction steps: These steps ensure the formation of the tetrahydroquinoline structure with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various pharmacological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
1-(DIMETHYLAMINO)-4-(3-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to the presence of the dimethylamino and fluorophenyl groups, which can enhance its biological activity and selectivity. These substituents may also improve its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C19H23FN2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(3-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C19H23FN2O2/c1-19(2)10-15-18(16(23)11-19)14(9-17(24)22(15)21(3)4)12-6-5-7-13(20)8-12/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
PIAJHIYCWGIRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC(=CC=C3)F)C(=O)C1)C |
Origin of Product |
United States |
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